molecular formula C17H21ClFN3O3 B2390877 N-[2-(4-Chloro-3-fluoro-2-morpholin-4-ylanilino)-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361761-49-9

N-[2-(4-Chloro-3-fluoro-2-morpholin-4-ylanilino)-2-oxoethyl]-N-ethylprop-2-enamide

Cat. No.: B2390877
CAS No.: 2361761-49-9
M. Wt: 369.82
InChI Key: JIQLBIBVDRBWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Chloro-3-fluoro-2-morpholin-4-ylanilino)-2-oxoethyl]-N-ethylprop-2-enamide is a synthetic organic compound characterized by its unique molecular structure, which includes a morpholine ring, a chloro-fluoro substituted aniline, and an ethylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chloro-3-fluoro-2-morpholin-4-ylanilino)-2-oxoethyl]-N-ethylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Aniline Derivative: The starting material, 4-chloro-3-fluoroaniline, is reacted with morpholine under specific conditions to form the morpholin-4-ylaniline intermediate.

    Acylation: The intermediate is then acylated with an appropriate acylating agent to introduce the 2-oxoethyl group.

    Amidation: The final step involves the reaction of the acylated intermediate with N-ethylprop-2-enamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the scalability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chloro-3-fluoro-2-morpholin-4-ylanilino)-2-oxoethyl]-N-ethylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

    Substitution: The chloro and fluoro substituents on the aniline ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(4-Chloro-3-fluoro-2-morpholin-4-ylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-Chloro-3-fluoro-2-morpholin-4-ylanilino)-2-oxoethyl]-N-ethylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Chloro-2-morpholin-4-ylanilino)-2-oxoethyl]-N-ethylprop-2-enamide
  • N-[2-(4-Fluoro-3-morpholin-4-ylanilino)-2-oxoethyl]-N-ethylprop-2-enamide

Uniqueness

N-[2-(4-Chloro-3-fluoro-2-morpholin-4-ylanilino)-2-oxoethyl]-N-ethylprop-2-enamide is unique due to the presence of both chloro and fluoro substituents on the aniline ring, which may confer distinct chemical and biological properties compared to its analogs. This dual substitution can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N-[2-(4-chloro-3-fluoro-2-morpholin-4-ylanilino)-2-oxoethyl]-N-ethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClFN3O3/c1-3-15(24)21(4-2)11-14(23)20-13-6-5-12(18)16(19)17(13)22-7-9-25-10-8-22/h3,5-6H,1,4,7-11H2,2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQLBIBVDRBWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=C(C(=C(C=C1)Cl)F)N2CCOCC2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.